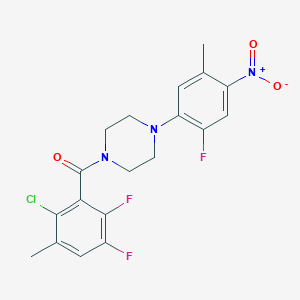![molecular formula C15H16N2O3 B5122978 N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a member of the tricyclic amides family, which are known for their diverse biological activities. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research. 2.1.0~2,4~]octane-3-carboxamide.
作用機序
The mechanism of action of N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific sites on biomolecules such as proteins and nucleic acids. This binding induces a conformational change in the biomolecule, which leads to the emission of a fluorescent signal. The exact binding sites and conformational changes induced by this compound are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not exhibit any cytotoxicity or genotoxicity at concentrations used in scientific research. However, further studies are needed to determine the long-term effects of this compound on cells and tissues.
実験室実験の利点と制限
One of the main advantages of N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its high selectivity for specific biomolecules such as proteins and nucleic acids. This makes it a valuable tool for studying the structure and function of these biomolecules in vitro and in vivo. Another advantage is its fluorescent properties, which allow for easy detection and quantification of biomolecules. However, one limitation of this compound is its relatively high cost compared to other fluorescent probes. This may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the exact binding sites and conformational changes induced by this compound on biomolecules. This will provide a deeper understanding of the mechanism of action of this compound and its potential applications in scientific research. Finally, there is a need for further studies on the long-term effects of this compound on cells and tissues to ensure its safety for use in scientific research.
合成法
N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of tricyclic ketone with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method yields this compound as a white solid with a high yield and purity. Other methods include the reaction of tricyclic amine with 3-nitrobenzoyl chloride or the reaction of tricyclic ketone with 3-nitrobenzylamine.
科学的研究の応用
N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. This compound has a unique structure that allows it to bind selectively to specific biomolecules and emit a fluorescent signal upon binding. This makes it a valuable tool for studying the structure and function of biomolecules in vitro and in vivo.
特性
IUPAC Name |
N-(3-nitrophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-12-8-4-5-9(6-8)13(12)14)16-10-2-1-3-11(7-10)17(19)20/h1-3,7-9,12-14H,4-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUPMOSQRCMTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5122906.png)


![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![(3S)-N-(tert-butyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5122944.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)
